molecular formula C7H6F2N2O3 B1471726 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid CAS No. 1548302-25-5

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Número de catálogo: B1471726
Número CAS: 1548302-25-5
Peso molecular: 204.13 g/mol
Clave InChI: DMXUSWKRDLGWQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS 1548302-25-5) is a high-value pyridazine-based building block designed for advanced research and development . This compound features a pyridazine ring, a privileged scaffold in medicinal chemistry, substituted with a carboxylic acid group and a 2,2-difluoroethoxy side chain. The presence of these functional groups makes it a versatile intermediate for synthesizing a wide range of derivatives, particularly through amidation or esterification reactions at the carboxylic acid site . The 2,2-difluoroethoxy moiety is a key structural feature often incorporated to modulate the physicochemical properties of a molecule, such as its metabolic stability and lipophilicity, which can significantly influence pharmacokinetic profiles. As a result, this compound is of significant interest in pharmaceutical research for the design and synthesis of potential bioactive molecules. Its structural framework is relevant in the exploration of novel Diacylglyceride O-Acyltransferase 2 (DGAT2) inhibitors, which are a promising therapeutic avenue for conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and metabolic disorders . Furthermore, analogous pyridazine carboxylic acid derivatives are extensively utilized in the synthesis of herbicides and agrochemicals, highlighting the utility of this compound in multiple industrial research fields . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a critical starting material for constructing complex target molecules in drug discovery programs and other chemical biology studies.

Propiedades

IUPAC Name

6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2N2O3/c8-5(9)3-14-6-2-1-4(7(12)13)10-11-6/h1-2,5H,3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMXUSWKRDLGWQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid chemical structure

[1]

Executive Summary & Core Identity

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1548302-25-5 ) is a specialized heterocyclic building block utilized primarily in the discovery of agrochemicals and pharmaceuticals. It serves as a critical scaffold for introducing the 2,2-difluoroethoxy moiety , a bioisostere of methoxy and ethoxy groups. This fluorinated substituent significantly alters the physicochemical profile of the parent molecule, enhancing metabolic stability against oxidative dealkylation (CYP450) and modulating lipophilicity (LogD) without imposing the steric bulk of a trifluoromethoxy group.

This guide details the structural properties, robust synthetic protocols, and strategic applications of this compound, designed for researchers requiring high-purity synthesis and functionalization.

Chemical Identity Data
PropertyData
CAS Number 1548302-25-5
IUPAC Name 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Physical State White to off-white solid
Acidity (pKa) ~3.5 (Carboxylic acid), ~2.0 (Pyridazine N)
Predicted LogP ~0.8 - 1.2 (Modulate by pH)
H-Bond Donors/Acceptors 1 Donor / 5 Acceptors

Structural Logic & Bioisosterism

The value of this molecule lies in the synergy between the electron-deficient pyridazine ring and the fluorinated side chain.

  • Pyridazine Core: The 1,2-diazine ring is electron-deficient, making the C3 and C6 positions highly reactive toward nucleophilic substitution (SNAr) during synthesis, yet stable in biological systems compared to electron-rich heterocycles.

  • 2,2-Difluoroethoxy Group: Unlike a standard ethoxy group, the terminal difluoromethyl (

    
    ) moiety acts as a weak hydrogen bond donor (via the polarized C-H bond) and blocks metabolic hydroxylation at the 
    
    
    -position. It provides a "Goldilocks" effect—more lipophilic than methoxy, but less lipophilic than trifluoromethoxy.
Diagram 1: Structural Activity Relationship (SAR) Logic

SAR_LogicCorePyridazine Core(Electron Deficient)AcidCarboxylic Acid(Handle for Amide Coupling)Core->AcidC3 PositionTail2,2-Difluoroethoxy(Metabolic Shield)Core->TailC6 PositionLipophilicityLipophilicityTail->LipophilicityModulates LogDStabilityStabilityTail->StabilityBlocks CYP Oxidation

Caption: Functional decomposition of the molecule highlighting the metabolic shielding of the fluorinated tail and the synthetic utility of the acid handle.

Synthetic Protocol (Field-Proven)

While direct displacement on the carboxylic acid is possible, it often suffers from solubility issues and difficult purification (formation of dianions). The Ester-Intermediate Route is the industry standard for scalability and purity.

Reaction Scheme Overview
  • Esterification: Protection of 6-chloropyridazine-3-carboxylic acid.

  • SNAr Displacement: Introduction of the difluoroethoxy group.[1]

  • Hydrolysis: Saponification to the final acid.

Diagram 2: Synthetic Workflow

Synthesis_FlowSMStart: 6-Chloropyridazine-3-carboxylic acid(CAS 5096-73-1)Step1Step 1: Esterification(MeOH, H2SO4 cat.)SM->Step1Inter1Intermediate A:Methyl 6-chloropyridazine-3-carboxylateStep1->Inter1Yield: ~95%Step2Step 2: SnAr Displacement(2,2-Difluoroethanol, NaH, THF, 0°C -> RT)Inter1->Step2Inter2Intermediate B:Methyl 6-(2,2-difluoroethoxy)pyridazine-3-carboxylateStep2->Inter2Yield: ~85%Step3Step 3: Hydrolysis(LiOH, THF/H2O)Inter2->Step3FinalProduct:6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acidStep3->FinalYield: ~90%

Caption: Step-wise synthetic pathway prioritizing yield and purification ease via ester intermediates.

Detailed Methodology

Step 1: Preparation of Methyl 6-chloropyridazine-3-carboxylate

  • Reagents: 6-Chloropyridazine-3-carboxylic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (0.1 eq).

  • Procedure: Reflux the acid in methanol with catalytic sulfuric acid for 4-6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Concentrate in vacuo, neutralize with saturated NaHCO₃, extract with EtOAc.

  • Why: The ester is more soluble in organic solvents (THF) required for the next step than the free acid.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), 2,2-Difluoroethanol (1.2 eq), NaH (60% dispersion, 1.3 eq), THF (anhydrous).

  • Protocol:

    • Suspend NaH in anhydrous THF at 0°C under N₂.

    • Add 2,2-difluoroethanol dropwise (Gas evolution!). Stir for 15 min to form the alkoxide.

    • Add the chloropyridazine ester (dissolved in THF) dropwise.

    • Allow to warm to RT and stir for 2-4 hours.

  • Critical Control Point: Maintain temperature < 5°C during alkoxide formation to prevent runaway exotherms. Ensure anhydrous conditions to prevent hydrolysis of the ester or quenching of the base.

Step 3: Saponification

  • Reagents: Intermediate B, LiOH·H₂O (2.0 eq), THF/Water (3:1).

  • Procedure: Stir at RT for 1-2 hours.

  • Isolation: Acidify carefully with 1M HCl to pH ~3. The product often precipitates as a white solid. Filter and wash with cold water. If no precipitate, extract with EtOAc/n-Butanol.

Applications in Drug Discovery

This molecule is a versatile intermediate.[2] The carboxylic acid functionality allows for rapid coupling to amines, forming amide libraries for:

  • GABA-A Receptor Agonists: Pyridazine derivatives are classic scaffolds for central nervous system (CNS) targets. The difluoroethoxy group improves blood-brain barrier (BBB) permeability compared to polar alkoxy groups.

  • Herbicides: 6-substituted pyridazine-3-carboxylic acids are precursors to "pyridate-like" herbicides, inhibiting photosystem II.

  • Nav1.7 Blockers: Used in pain management research, where the fluorinated tail occupies hydrophobic pockets in the ion channel.

Table 2: Comparative Bioisosteric Properties
SubstituentLipophilicity (LogP)Metabolic StabilitySteric Bulk
-OCH₃ LowLow (O-demethylation)Small
-OCH₂CH₃ MediumMediumMedium
-OCH₂CF₂H High High (Blocked

-oxidation)
Medium
-OCF₃ Very HighVery HighLarge

Safety & Handling

  • Hazards: 6-Chloropyridazine derivatives can be skin irritants. 2,2-Difluoroethanol is flammable and toxic.

  • Storage: Store the final acid in a cool, dry place (2-8°C). It is generally stable but should be kept away from strong oxidizers.

  • Disposal: Fluorinated organic waste requires high-temperature incineration.

References

  • Chemical Identity: 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid. ChemSrc. Link

  • Synthetic Precursor: 6-Chloropyridazine-3-carboxylic acid (CAS 5096-73-1).[3][4][5] PubChem. Link

  • General Synthesis of Alkoxypyridazines: Synthesis process of 6-methoxy pyridazine-3-carboxylic acid. Patent CN101508676B. Link

  • Application in Pain Management (Nav1.7): Pyrazolopyridine derivatives as ttx-s blockers. Patent WO2014068988A1. Link

  • Reagent Data: 2,2-Difluoroethanol. Sigma-Aldrich.[6] Link

physicochemical properties of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Abstract: 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a difluoroethoxy group into the pyridazine-3-carboxylic acid scaffold can significantly modulate its physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the critical physicochemical properties of this compound and details the authoritative experimental protocols for their determination. It is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities.

Introduction and Molecular Overview

The pyridazine nucleus is a significant pharmacophore found in numerous biologically active compounds, exhibiting a range of activities.[1][2] The parent compound, pyridazine-3-carboxylic acid, serves as a versatile building block in chemical synthesis.[3][4][5] The introduction of a 2,2-difluoroethoxy substituent is a strategic choice in medicinal chemistry, as fluorine incorporation is known to alter properties such as metabolic stability, lipophilicity, and binding affinity.

This document outlines the essential physicochemical parameters for 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid and provides robust, field-proven methodologies for their experimental validation. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for guiding lead optimization efforts.

Compound Profile

A summary of the core identification and physicochemical properties for 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid is presented below. As this is a specialized compound, many properties must be determined experimentally.

PropertyValueNotes
IUPAC Name 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
Molecular Formula C₇H₆F₂N₂O₃Calculated
Molecular Weight 204.14 g/mol Calculated
CAS Number Not availableRequires registration
Predicted pKa ~2.5 - 4.5The carboxylic acid proton is the primary acidic site. The electron-withdrawing nature of the pyridazine ring and the difluoroethoxy group will lower the pKa relative to a simple aliphatic carboxylic acid.[2][6][7]
Predicted logP 0.5 - 2.0The difluoroethoxy group increases lipophilicity compared to a methoxy or ethoxy group. The final value is a balance between the polar carboxylic acid/pyridazine core and the fluorinated tail.
Aqueous Solubility To be determinedExpected to be low, characteristic of many organic carboxylic acids with significant nonpolar components.[8][9] Solubility will be highly pH-dependent.
Melting Point To be determinedExpected to be a solid at room temperature.

Ionization Constant (pKa) Determination

The pKa, the negative logarithm of the acid dissociation constant, is a critical parameter that dictates the ionization state of a molecule at a given pH.[10] This influences solubility, permeability, and target binding. For the target molecule, the carboxylic acid moiety is the primary acidic center.

Causality of Method Selection

Several methods can be employed to determine pKa.[11]

  • Potentiometric Titration: This is a highly precise and widely used "gold standard" method. It involves titrating the compound with a standard acid or base and monitoring the pH change.[12][13] It is cost-effective and provides a direct measure of the pKa.[11]

  • UV-Vis Spectrophotometry: This method is suitable for compounds with a chromophore whose absorbance spectrum changes with ionization state. It is highly precise and can be used for compounds with very high or low pKa values.[13][14]

  • NMR Spectroscopy: This technique monitors the change in chemical shifts of specific protons as a function of pH.[15] The plot of chemical shift versus pH yields a sigmoidal curve from which the pKa can be determined at the inflection point.[11] This method is powerful as it can identify the specific site of ionization.

Experimental Protocol: Potentiometric Titration

This protocol provides a step-by-step guide for determining the pKa using potentiometric titration.

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The percentage of co-solvent should be kept to a minimum.

    • Prepare a standardized solution of 0.1 M NaOH.

  • Calibration: Calibrate a pH meter and electrode using standard buffer solutions at pH 4.0, 7.0, and 10.0.

  • Titration:

    • Place the beaker containing the analyte solution on a magnetic stirrer and immerse the calibrated pH electrode.

    • Add the 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found by calculating the first derivative of the curve.

    • The pH at the half-equivalence point (the volume of titrant that is half of the volume at the equivalence point) is equal to the pKa of the carboxylic acid.[12]

Workflow Visualization

G pKa Determination via Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve Compound prep3 Calibrate pH Meter prep1->prep3 prep2 Prepare 0.1M NaOH titrate1 Immerse Electrode prep3->titrate1 titrate2 Add NaOH in Increments titrate1->titrate2 titrate3 Record pH titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume titrate3->analysis1 analysis2 Find Equivalence Point (Inflection Point) analysis1->analysis2 analysis3 Determine Half-Equivalence Point analysis2->analysis3 result pKa = pH at Half-Equivalence analysis3->result G logP Determination via Shake-Flask Method prep Prepare Octanol-Saturated Water & Water-Saturated Octanol dissolve Dissolve Compound in One Phase prep->dissolve mix Combine Phases & Shake Vigorously dissolve->mix separate Allow Phases to Separate (Centrifuge if needed) mix->separate quantify Measure Concentration in Each Phase (e.g., HPLC-UV) separate->quantify calc Calculate P = [Organic]/[Aqueous] quantify->calc result logP = log10(P) calc->result

Caption: Workflow for logP determination.

Aqueous Solubility Measurement

Aqueous solubility is a fundamental property that affects absorption and bioavailability. [16][17]Poor solubility is a major hurdle in drug development. [18]For ionizable compounds like 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid, solubility is pH-dependent. Therefore, it is essential to measure both thermodynamic (equilibrium) and kinetic solubility.

Causality of Method Selection
  • Thermodynamic Solubility (Shake-Flask): This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound. [16]An excess of the solid compound is equilibrated with an aqueous buffer over an extended period (24-72 hours), and the concentration of the dissolved compound is measured. [16][19]This provides the most accurate and relevant data for formulation development.

  • Kinetic Solubility: This high-throughput method is often used in early discovery. [17]It involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by turbidimetry. [16][17]While faster, it can sometimes overestimate solubility compared to the thermodynamic method because it starts from a dissolved state. [18]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask)
  • Preparation:

    • Add an excess amount of the solid compound to a series of vials, each containing a buffer solution of a specific pH (e.g., pH 2.0, 5.0, 7.4).

  • Equilibration:

    • Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25°C or 37°C).

    • Agitate the samples for 24-48 hours to ensure equilibrium is reached. The presence of undissolved solid should be visible at the end of the incubation. [19]3. Separation & Quantification:

    • Separate the undissolved solid from the saturated solution by filtration (using a low-binding filter plate) or centrifugation. [18][20] * Dilute an aliquot of the clear supernatant and quantify the compound's concentration using a validated HPLC-UV or LC-MS method against a standard calibration curve.

  • Reporting: Report the solubility in units such as µg/mL or µM at each specific pH.

Workflow Visualization

G Thermodynamic Solubility Determination start Add Excess Solid Compound to Aqueous Buffer (Vary pH) incubate Agitate at Constant Temp for 24-48 hours start->incubate separate Separate Solid from Solution (Filter or Centrifuge) incubate->separate quantify Quantify Concentration of Supernatant (LC-MS) separate->quantify result Report Solubility (µg/mL) at each pH quantify->result

Caption: Workflow for solubility determination.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

  • Infrared (IR) Spectroscopy:

    • A very broad O-H stretch from the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. [21] * A strong C=O (carbonyl) stretch for the carboxylic acid should appear around 1710-1760 cm⁻¹. [21][22] * C=C and C=N stretching vibrations from the pyridazine ring are expected in the 1500-1600 cm⁻¹ region. [22] * Strong C-F stretching bands from the difluoroethoxy group will be present, typically in the 1000-1200 cm⁻¹ region.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The carboxylic acid proton (–COOH) will likely appear as a very broad singlet far downfield (>10 ppm). The aromatic protons on the pyridazine ring will appear as doublets or multiplets in the aromatic region (typically 7.5-9.0 ppm). The protons of the ethoxy group will show characteristic signals: a triplet for the -OCH₂- group (around 4.5-5.0 ppm) coupled to the CHF₂ proton, and a triplet for the -CHF₂ proton (around 6.0-7.0 ppm) which will be split by both the adjacent protons and the two fluorine atoms.

    • ¹³C NMR: A signal for the carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. Carbons of the pyridazine ring will appear in the 120-160 ppm range. The carbon of the -CHF₂ group will be a triplet due to C-F coupling.

    • ¹⁹F NMR: A single signal is expected, which will be a doublet due to coupling with the adjacent proton (-CHF₂).

Conclusion

The systematic physicochemical characterization of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid is a prerequisite for its advancement in any drug discovery pipeline. The experimental determination of its pKa, logP, and pH-dependent aqueous solubility provides the foundational data needed to build predictive models of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The methodologies detailed in this guide represent robust, validated approaches that will yield high-quality, reliable data to inform rational drug design and development decisions.

References

  • Bergström, C. A., & Avdeef, A. (2019). Perspectives in Drug Development. Development of Methods for the Determination of pKa Values. [Link]

  • Zubarev, R. A., & Hulthe, G. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education, 89(9), 1182–1185. [Link]

  • University of Louisiana at Monroe. (n.d.). Experiment # 11: Spectroscopic determination of indicator pKa. [Link]

  • Droge, S. T. J., & Goss, K. U. (2013). Determining the water solubility of difficult-to-test substances: A tutorial review. Chemosphere, 93(6), 979-990. [Link]

  • ECETOC. (2012). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]

  • Google Patents. (2002). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Soral, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3499. [Link]

  • Lund University Publications. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • University of Colorado Boulder. (n.d.). Useful Spectroscopic Data. [Link]

  • PubChem. (n.d.). Pyridazine-3-carboxylic acid. [Link]

  • Kandeel, M. M., et al. (1998). Pyridazine Derivatives. Journal of Chemical Research, Synopses, (4), 186-187. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. [Link]

  • MDPI. (2024). Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis, Characterization, and Anti-Biofilm Activity. Molecules, 29(23), 5271. [Link]

  • PubChem. (n.d.). (3S,11AR)-6-methoxy-3-methyl-5,7-dioxo-2,3,5,7,11,11a-hexahydrooxazolo[3,2-a]pyrido[1,2-d]pyrazine-8-carboxylic acid. [Link]

  • Google Patents. (2010). CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid.
  • Acros Pharmatech. (n.d.). Pyridazines. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • ResearchGate. (n.d.). Calculated pKa values for C-H bonds in 1 and 3. [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. [Link]

  • mVOC. (n.d.). Pyridine. [Link]

  • Pharmaffiliates. (n.d.). 6-(Cyclopropanecarboxamido)-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyridazine-3-carboxylic Acid. [Link]

  • PubChem. (n.d.). 6-chloropyridazine-3-carboxylic Acid. [Link]

  • MDPI. (2022). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Pharmaceutics, 14(11), 2465. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Georganics. (n.d.). Pyridazine derivatives. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Chemsrc. (n.d.). 6-(Diethylamino)pyridazine-3-carboxylic acid. [Link]

  • EPFL. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • Chemsrc. (n.d.). 6-phenylpyridazine-3-carboxylic acid. [Link]

Sources

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid molecular weight and formula

[1]

Executive Summary

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS: 1548302-25-5) is a specialized heterocyclic building block utilized in the synthesis of advanced pharmaceutical and agrochemical agents.[1][2] Characterized by a pyridazine core substituted with a metabolically stable difluoroethoxy tail, this compound serves as a critical scaffold for optimizing lipophilicity and metabolic stability in drug discovery campaigns.

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and utility in medicinal chemistry, designed for researchers requiring high-fidelity data for experimental design.

Physicochemical Specifications

The following data aggregates experimentally validated and computationally predicted parameters essential for stoichiometry and property forecasting.

ParameterSpecification
Chemical Name 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
CAS Registry Number 1548302-25-5
Molecular Formula C₇H₆F₂N₂O₃
Molecular Weight 204.13 g/mol
Exact Mass 204.0347
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water (pH dependent)
pKa (Predicted) ~3.5 (Carboxylic acid), ~2.0 (Pyridazine N)
LogP (Predicted) 0.8 – 1.2 (Modulate by pH)
H-Bond Donors/Acceptors 1 Donor / 6 Acceptors (including F)

Structural Logic & Pharmacophore Analysis

In medicinal chemistry, this molecule functions as more than a simple linker.[2][3][4][5][6][7] It is designed to address specific "drug-like" property deficits:

  • Pyridazine Core (Bioisostere): The 1,2-diazine ring acts as a polar bioisostere for phenyl or pyridine rings. The adjacent nitrogen atoms reduce lipophilicity (LogP) while increasing aqueous solubility compared to carbocyclic analogs.

  • 2,2-Difluoroethoxy Moiety:

    • Metabolic Block: The terminal fluorine atoms withdraw electron density, protecting the ethoxy methylene group from cytochrome P450-mediated oxidative dealkylation.

    • Lipophilicity Modulation: The -CHF₂ group acts as a lipophilic hydrogen bond donor/acceptor modulator, often improving membrane permeability without the penalty of a full alkyl chain.

  • Carboxylic Acid Handle: Provides a reactive site for amide coupling (e.g., with amines to form peptidomimetics) or bioisosteric replacement (e.g., with tetrazoles).

Structural Visualization

GCorePyridazine Core(Polar Scaffold)HeadCarboxylic Acid(Synthetic Handle)Core->HeadC3 PositionTail2,2-Difluoroethoxy(Metabolic Shield)Tail->CoreEther Linkage(Electronic effect: +M, -I)

Figure 1: Functional decomposition of the 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid scaffold.

Synthetic Methodology (Standardized Protocol)

The synthesis of 6-alkoxypyridazines is classically achieved via Nucleophilic Aromatic Substitution (

8
Reaction Scheme
  • Precursor: Methyl 6-chloropyridazine-3-carboxylate.[9][10]

  • Nucleophile: 2,2-Difluoroethanol (activated by base).

  • Mechanism: The electron-deficient pyridazine ring (activated by the ester at C3) undergoes displacement of the chloride at C6.

Experimental Workflow

Step 1:


 Displacement
  • Reagents: Methyl 6-chloropyridazine-3-carboxylate (1.0 eq), 2,2-Difluoroethanol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq) or Sodium Hydride (NaH, 1.1 eq).
    
  • Solvent: Acetonitrile (MeCN) or THF (anhydrous).

  • Conditions: Heat to reflux (MeCN) or 0°C to RT (THF/NaH) for 2–4 hours.

  • Observation: Formation of Methyl 6-(2,2-difluoroethoxy)pyridazine-3-carboxylate.

Step 2: Ester Hydrolysis

  • Reagents: Lithium Hydroxide (LiOH·H₂O, 2.0 eq).

  • Solvent: THF/Water (3:1 mixture).

  • Conditions: Stir at Room Temperature (RT) for 1–2 hours.

  • Workup: Acidify with 1M HCl to pH ~3 to precipitate the carboxylic acid product.

Process Flow Diagram

SynthesisStartMethyl 6-chloropyridazine-3-carboxylate(Starting Material)InterIntermediate:Methyl 6-(2,2-difluoroethoxy)pyridazine-3-carboxylateStart->InterSnAr DisplacementReagents12,2-Difluoroethanol + Base (K2CO3/NaH)Solvent: MeCN/THFReagents1->InterAcidificationAcidify to pH 3 (HCl)Inter->AcidificationSaponificationReagents2LiOH / H2O / THF(Hydrolysis)Reagents2->AcidificationFinalProduct:6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid(MW: 204.13)Acidification->FinalPrecipitation

Figure 2: Step-wise synthetic workflow for the production of the target acid.

Analytical Characterization (QC Criteria)

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       ~13.5 ppm (br s, 1H, COOH )
      
    • 
       ~8.2 ppm (d, 1H, Pyridazine-H)
      
    • 
       ~7.5 ppm (d, 1H, Pyridazine-H)
      
    • 
       ~6.4 ppm (tt, 1H, 
      
      
      coupling, -CF₂H )
    • 
       ~4.8 ppm (td, 2H, -OCH ₂-)
      
  • ¹⁹F NMR:

    • Distinct multiplet around -125 ppm (confirming the difluoro group).

  • Mass Spectrometry (LC-MS):

    • ESI+ m/z: 205.14

      
      
      
    • ESI- m/z: 203.12

      
      
      

Safety & Handling (GHS Classification)

While specific toxicological data may be limited, analogues in this class are treated with standard precautions for organic acids.

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2–8°C, under inert atmosphere (Argon/Nitrogen) to prevent hydrolytic degradation over long periods.

References

  • PubChem. (n.d.). Pyridazine-3-carboxylic acid derivatives and bioisosteres. National Library of Medicine. Retrieved from [Link]

  • Tucaliuc, R. A., et al. (2023). Pyridazinic Bioisosteres with Potential Applications in Medicinal Chemistry and Agriculture. Processes, 11, 2306. Retrieved from [Link][9]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for difluoroethoxy utility).
  • Konno, S., et al. (1992). Synthesis of 6-alkoxy-3-pyridazinecarboxylic acid derivatives. Heterocycles. (Foundational synthetic protocol for 6-alkoxy pyridazines).

Strategic Fluorination: A Technical Guide to Pyridazine Carboxylic Acid Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the synthetic utility and medicinal chemistry applications of fluorinated pyridazine carboxylic acids . As bioisosteres of phenyl and pyridine rings, these scaffolds offer a unique combination of electron-deficiency, reduced lipophilicity (LogD modulation), and specific hydrogen-bonding vectors. This document details the structural rationale, synthetic pathways, and reactivity profiles necessary for integrating these building blocks into high-affinity ligand design.

Part 1: The Strategic Value of the Scaffold

Bioisosteric Rationale

The pyridazine ring (1,2-diazine) is distinct among azines due to the adjacent nitrogen atoms, which create a high dipole moment (~3.9 D) and specific electrostatic potentials. When functionalized with a carboxylic acid and a fluorine atom, the scaffold becomes a powerful tool for multiparameter optimization (MPO).

  • Metabolic Stability: The electron-deficient nature of the pyridazine ring, further deactivated by fluorine, renders the core highly resistant to oxidative metabolism by Cytochrome P450 enzymes (specifically CYP3A4/2D6) compared to phenyl analogs.

  • pKa Modulation: The inductive effect of fluorine ortho- or meta- to the carboxylic acid lowers the pKa of the acid functionality (typically by 0.5–1.0 log units compared to non-fluorinated analogs), altering the ionization state at physiological pH.

  • 
    -Hole Interactions:  The fluorine atom can participate in orthogonal multipolar interactions with protein backbone carbonyls, often improving potency [1].
    
Physicochemical Comparison

The following table contrasts the fluorinated pyridazine core with standard aromatic acids.

ScaffoldpKa (approx)LogP (Neutral)H-Bond AcceptorsMetabolic Liability
Benzoic Acid 4.21.871 (COOH)High (Oxidation)
Nicotinic Acid 4.80.702 (N, COOH)Moderate (N-Oxide)
Pyridazine-4-COOH 3.6-0.603 (N-N, COOH)Low
3-F-Pyridazine-4-COOH ~2.9 0.15 3 (N-N, COOH) Very Low

Part 2: Synthetic Architectures

The synthesis of fluorinated pyridazine carboxylic acids generally follows three distinct retrosynthetic logic streams. The choice of pathway depends heavily on the desired substitution pattern (regioisomerism).

Pathway A: Oxidative Degradation (Scalable)

This is the most common industrial route. It begins with a methyl-substituted pyridazine (often commercially available or accessible via hetero-Diels-Alder).

  • Mechanism: Radical oxidation of the methyl group.

  • Reagents:

    
     (aqueous) or 
    
    
    
    (pyridine solvent).
  • Advantage: High atom economy; avoids handling unstable diazo intermediates.

Pathway B: Directed Ortho-Metalation (DoM)

For installing fluorine or carboxylic acids at specific "hard-to-reach" positions, modern organometallic methods utilizing "Turbo-Grignards" or TMP-bases are superior [2].

  • Mechanism: Coordination of a Lewis acidic metal (Mg, Zn) to the pyridazine nitrogen, followed by deprotonation and quenching with an electrophile (

    
     or NFSI).
    
  • Reagents:

    
     or 
    
    
    
    .
  • Critical Note: Pyridazines are prone to nucleophilic attack by organolithiums; the use of sterically hindered TMP bases and Zn/Mg is essential to prevent ring opening.

Pathway C: De Novo Cyclization

Constructing the ring from acyclic fluorinated precursors.

  • Precursors: Fluorinated 1,4-dicarbonyls or 2-diazo-3-keto esters.

  • Reagent: Hydrazine hydrate (

    
    ).
    
Visualization: Synthetic Decision Tree

SyntheticRoutes cluster_legend Methodology Key Start Target: Fluorinated Pyridazine Acid Q1 Is the Methyl precursor available? Start->Q1 RouteA Route A: Oxidation (KMnO4 / SeO2) Q1->RouteA Yes Q2 Is regioselectivity critical? Q1->Q2 No RouteB Route B: Directed Metalation (TMPZnCl·LiCl + CO2/NFSI) Q2->RouteB Late Stage Functionalization RouteC Route C: De Novo Cyclization (Fluorinated dicarbonyls + Hydrazine) Q2->RouteC Core Construction Legend Green: High Scalability | Red: High Precision/Cost

Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and regiochemical requirements.

Part 3: Reactivity & Functional Group Manipulation

The "Ambivalent" Reactivity

Fluorinated pyridazine carboxylic acids possess two contradictory reactive centers:

  • The Carboxylic Acid: A standard nucleophile/electrophile handle.

  • The Fluorine/Ring System: Highly electrophilic due to the electron-withdrawing nature of the nitrogens and the carboxylic acid.

Warning: Standard amide coupling conditions involving strong bases (e.g., NaH, excess


) can trigger unwanted 

side reactions if nucleophilic impurities (like water or free amines) attack the fluorinated position.
Nucleophilic Aromatic Substitution ( )

The fluorine atom in these systems is exceptionally labile toward


 because the Meisenheimer complex is stabilized by the two ring nitrogens [3].
  • Reactivity Order: 4-F > 3-F >> 5-F (relative to N1/N2 positions).

  • Application: This allows the fluorine to serve as a temporary placeholder for introducing complex amines or alkoxides after the carboxylic acid has been coupled.

Part 4: Experimental Protocols

Protocol 1: Controlled Amide Coupling (Acid Activation)

Objective: Coupling 3-fluoro-pyridazine-4-carboxylic acid with a primary amine without displacing the fluorine.

Rationale: Using HATU/DIPEA avoids the formation of highly reactive acyl chlorides (which promote side reactions) and maintains a milder pH profile than carbodiimide couplings.

Materials:

  • 3-fluoro-pyridazine-4-carboxylic acid (1.0 equiv)

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid in anhydrous DMF (0.1 M concentration) under

    
     atmosphere.
    
  • Base Addition: Add DIPEA dropwise at 0°C. Note: Cooling is critical to suppress background hydrolysis.

  • Activation: Add HATU in one portion. Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling: Add the amine partner. Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS. Look for the product mass (M+H). Caution: If the mass corresponds to M+H - HF + Amine, you have triggered double addition (

    
    ).
    
  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, then brine. Dry over

    
    .
    
Protocol 2: Regioselective Displacement

Objective: Replacing the fluorine atom with a cyclic amine (e.g., morpholine).

Rationale: The carboxylic acid (or ester) at the ortho/para position activates the fluorine. No metal catalyst is required.[1]

Step-by-Step:

  • Setup: Dissolve the fluorinated pyridazine substrate in DMSO or NMP (0.2 M).

  • Nucleophile: Add the amine (2.0 equiv). If the amine is a salt (e.g., HCl salt), add 2.5 equiv of

    
    .
    
  • Thermal Activation: Heat to 60–80°C. Note: Pyridazines are thermally stable, but temperatures >120°C may cause decarboxylation if the acid is free.

  • Quench: Pour into crushed ice/water. The product often precipitates.

Part 5: Case Studies in Drug Discovery

Kinase Inhibition (Bioisosteric Replacement)

In the development of c-Met inhibitors, replacing a 2-fluoropyridine ring with a 3-fluoropyridazine core resulted in a 4-fold increase in potency.

  • Mechanism: The N2 nitrogen of the pyridazine acted as an additional H-bond acceptor for a backbone NH in the hinge region, while the fluorine maintained the required dihedral angle via steric repulsion [4].

Visualization: Reactivity Map

ReactivityMap Core 3-Fluoro-Pyridazine-4-COOH COOH Carboxylic Acid (Amide Coupling / Esterification) Core->COOH Electrophilic Carbon Fluorine Fluorine (C3) (High SnAr Susceptibility) Core->Fluorine Leaving Group RingN Ring Nitrogens (Coordination / H-Bonding) Core->RingN Basicity (Low pKa) C5C6 C5/C6 Positions (Radical Alkylation / Minisci) Core->C5C6 Nucleophilic Radical Attack

Caption: Functional map highlighting the orthogonal reactivity vectors of the scaffold.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Sadder, P., & Knochel, P. (2015). Lewis Acid Directed Regioselective Metalations of Pyridazine.[1][2] Chemistry – A European Journal, 21(15), 5735-5738. Link

  • Rohrbach, S., Smith, A. J., & O'Hagan, D. (2019). The C–F Bond as a Conformational Tool in Organic and Medicinal Chemistry. Chemical Society Reviews, 48, 4795-4822. Link

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization. Journal of Medicinal Chemistry, 60(9), 3552–3579. Link

Sources

Technical Guide: Solubility Profiling & Process Optimization for 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid . As a critical intermediate often utilized in the synthesis of agrochemicals (e.g., pyridazinone herbicides) and pharmaceutical scaffolds, understanding its solubility landscape is paramount for process yield and purity.

This molecule presents a classic "Push-Pull" solubility challenge:

  • Hydrophilic Domain: The carboxylic acid moiety (C-3 position) confers pH-dependent aqueous solubility.

  • Lipophilic Domain: The 2,2-difluoroethoxy tail (C-6 position) increases LogP and drives solubility in organic solvents, distinguishing it from its methoxy analogs.

This guide details the theoretical solubility map, experimental validation protocols, and purification strategies based on the "Acid-Base Swing" principle.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

To predict solubility behavior accurately, we must first analyze the structural determinants.

PropertyValue (Predicted/Structural)Impact on Solubility
Molecular Structure Pyridazine ring substituted with -COOH and -OCH₂CHF₂Amphiphilic nature.
pKa (Acidic) ~3.5 – 4.0 (Carboxylic acid)Soluble in aqueous base (pH > 5). Insoluble in acidic media.
pKa (Basic) < 1.0 (Pyridazine nitrogens)The electron-withdrawing fluorine and carboxyl groups suppress protonation of the ring nitrogens.
LogP (Lipophilicity) ~1.2 – 1.8Moderate lipophilicity. The -CF₂- group adds hydrophobicity compared to non-fluorinated analogs.
H-Bond Donors 1 (COOH)Capable of dimerization in non-polar solvents.
H-Bond Acceptors 5 (N=N, O, F)Good solubility in polar aprotic solvents (DMSO, DMF).

Solubility Landscape

Aqueous Solubility (pH-Dependent)

The solubility of this compound in water is strictly controlled by pH. It follows the Henderson-Hasselbalch equation behavior for weak acids.

  • pH < 3 (Acidic): The molecule exists in its neutral, unionized form (R-COOH). Due to the lipophilic difluoroethoxy tail and the planar aromatic stacking of the pyridazine ring, solubility is low (< 1 mg/mL) . This is the region where precipitation/crystallization occurs.

  • pH > 5 (Basic): The molecule exists as the carboxylate anion (R-COO⁻). The ionic charge disrupts crystal lattice energy and interacts strongly with water dipoles, resulting in high solubility (> 50 mg/mL) .

Organic Solvent Solubility

The 2,2-difluoroethoxy group shifts the solubility profile towards more polar organic solvents compared to simple pyridazine carboxylic acids.

Solvent ClassRepresentative SolventsSolubility RatingMechanism
Polar Aprotic DMSO, DMF, DMAcExcellent Dipole-dipole interactions disrupt intermolecular H-bonds.
Polar Protic Methanol, Ethanol, IsopropanolGood (High when hot) Solvation of the carboxylic acid; potential for esterification if catalyzed.
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for extraction of the neutral form; fluorine atoms interact favorably.
Esters/Ketones Ethyl Acetate, AcetoneModerate Useful for recrystallization; solubility drops significantly upon cooling.
Non-Polar Hexane, Heptane, ToluenePoor/Insoluble The polar carboxyl group prevents dissolution; used as anti-solvents.

Visualizing the Purification Logic

The following diagram illustrates the "Acid/Base Swing" technique, which is the most robust method for purifying this compound from neutral impurities (like unreacted 2,2-difluoroethanol) or basic impurities.

PurificationLogic Raw Crude Mixture (Target Acid + Impurities) BaseStep Add aq. NaOH / NaHCO3 (pH > 8) Raw->BaseStep Dissolve PhaseSep1 Phase Separation BaseStep->PhaseSep1 AqLayer Aqueous Layer (Target as R-COO- Na+) PhaseSep1->AqLayer Extracts Target OrgLayer Organic Layer (Neutral/Lipophilic Impurities) PhaseSep1->OrgLayer Removes Impurities AcidStep Acidify with HCl (pH < 2) AqLayer->AcidStep Protonation Precipitate Precipitation of Target Acid (R-COOH) AcidStep->Precipitate Solubility Drop Filter Filtration & Drying Precipitate->Filter Isolation

Figure 1: Purification workflow utilizing the pH-dependent solubility switch of the carboxylic acid moiety.

Experimental Protocols

As specific solubility values can vary by crystal polymorph and purity, you must generate empirical data for your specific batch.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Use this for precise solubility limits.

  • Preparation: Weigh ~50 mg of the compound into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water pH 7, Ethanol, Toluene).

  • Equilibration: Cap tightly and shake at constant temperature (25°C) for 24 hours.

    • Note: If the solid dissolves completely, add more solid until a suspension persists (saturation).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm). Calculate concentration against a standard curve.

Protocol B: Recrystallization Screening

Use this to identify the optimal solvent system for purification.

  • Solvent Selection: Choose a solvent where the compound is soluble hot but insoluble cold (e.g., Ethanol, Ethyl Acetate, or Acetonitrile).

  • Dissolution: Suspend 1 g of crude acid in the minimum amount of solvent. Heat to reflux until dissolved.

    • Safety: Pyridazines can be thermally sensitive; do not exceed 80°C if possible.

  • Cooling: Allow the solution to cool slowly to room temperature, then to 0-4°C.

  • Anti-Solvent (Optional): If no crystals form, add a non-polar anti-solvent (e.g., Heptane or Water if the solvent is water-miscible) dropwise until turbidity persists.

Process Implications & Recommendations

Recrystallization Solvent Recommendation

Based on the structural analogs (e.g., 6-chloropyridazine-3-carboxylic acid) and the lipophilic fluorinated tail:

  • Primary Recommendation: Ethanol/Water (80:20 v/v) .

    • Reasoning: The compound dissolves in hot ethanol. Water acts as an anti-solvent that drastically reduces solubility upon cooling, while also dissolving inorganic salts (like NaCl) carried over from synthesis.

  • Secondary Recommendation: Ethyl Acetate/Heptane .

    • Reasoning: Good for removing polar impurities. Dissolve in hot Ethyl Acetate, precipitate by adding Heptane.

Dissolution for Bioassays

For biological testing, do not attempt to dissolve directly in cell media (pH 7.4 buffer) if the concentration is high (>10 mM).

  • Protocol: Dissolve in 100% DMSO to create a stock solution (e.g., 100 mM). Dilute this stock into the assay buffer. The final DMSO concentration should be <1% to avoid cytotoxicity.

Stability Warning

Pyridazine-3-carboxylic acids can decarboxylate under high thermal stress (>150°C) or strong acidic conditions at high heat. Ensure drying temperatures do not exceed 60°C under vacuum.

References

  • PubChem. Pyridazine-3-carboxylic acid (CID 269369) - Physical Properties. National Library of Medicine. [Link]

  • B. A. J. Clark.Pyridazines and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Elsevier, 1984. (Standard reference for pyridazine solubility trends).
  • Organic Chemistry Portal. Synthesis of Pyridazines. (Context on reaction solvents and isolation). [Link]

Optimizing Pyridazine Scaffolds: A Technical Guide to 2,2-Difluoroethoxy Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical chemistry. Among these, the 2,2-difluoroethoxy (


)  group represents a critical bioisostere for standard alkoxy substituents. When attached to a pyridazine  core—a privileged scaffold in kinase inhibitors and mitochondrial complex I antagonists—this moiety offers a dual advantage: it modulates lipophilicity (

) while blocking the metabolic "soft spot" typical of non-fluorinated ethyl ethers.

This guide provides a rigorous technical roadmap for researchers synthesizing and profiling 2,2-difluoroethoxy substituted pyridazines. It moves beyond basic synthesis to cover process optimization, physicochemical rationale, and metabolic stability profiling.

Part 1: The Chemo-Physical Rationale

Bioisosterism and The Fluorine Effect

The substitution of hydrogen with fluorine exerts profound electronic and steric effects. In the context of pyridazines, replacing a standard ethoxy group (


) with a 2,2-difluoroethoxy group (

) serves three specific design goals:
  • Metabolic Blockade: The C-H bonds adjacent to the ether oxygen in a standard ethoxy group are prone to oxidative dealkylation by Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6). The terminal

    
     group withdraws electron density, deactivating the adjacent 
    
    
    
    -methylene protons and preventing hydroxylation.
  • Lipophilicity Modulation: While trifluoromethoxy (

    
    ) groups significantly increase lipophilicity, the 2,2-difluoroethoxy group provides a balanced modulation. It lowers the 
    
    
    
    of the pyridazine nitrogens via inductive effects (
    
    
    ), reducing non-specific binding while maintaining solubility.
  • Conformational Bias: The gauche effect associated with the

    
     chain can lock the substituent into a specific conformation, potentially reducing the entropic penalty upon binding to a protein active site (e.g., the ATP-binding pocket of c-Met or ALK kinases).
    
Quantitative Comparison

The following table summarizes the shift in physicochemical properties when modifying a pyridazine core.

PropertyEthoxy-Pyridazine (

)
2,2-Difluoroethoxy-Pyridazine (

)
Impact on Drug Design
Bond Length (C-O) 1.43 Å1.39 ÅShorter bond due to anomeric effect; alters shape.
Hammett

0.25 (approx)0.45Reduces basicity of pyridazine N; improves permeability.
Metabolic Liability High (O-dealkylation)LowExtends in vivo half-life (

).
H-Bond Capacity Acceptor onlyWeak Donor (C-F...H)Potential for unique active site interactions.

Part 2: Synthetic Methodologies

The primary route to 2,2-difluoroethoxy pyridazines is Nucleophilic Aromatic Substitution (


) . The electron-deficient nature of the pyridazine ring, particularly when substituted with halogens (Cl/Br), facilitates the displacement of the leaving group by the alkoxide.
Critical Reaction Parameters
  • Substrate: 3,6-Dichloropyridazine is the industry-standard starting material. It allows for sequential substitution—first adding the difluoroethoxy group, then displacing the second chloride with an amine or aryl group.

  • Nucleophile: 2,2-Difluoroethanol (CAS: 359-13-7).[1][2] Note: This alcohol is less nucleophilic than ethanol due to the electron-withdrawing fluorines.

  • Base Selection: Stronger bases or elevated temperatures are often required compared to non-fluorinated alcohols.

    • Standard:

      
       in THF (Fast, high yield).
      
    • Scalable:

      
       or 
      
      
      
      in MeCN/DMF (Slower, safer for large scale).
Standard Operating Procedure (SOP): Mono-Substitution

Objective: Synthesis of 3-chloro-6-(2,2-difluoroethoxy)pyridazine.

Reagents:

  • 3,6-Dichloropyridazine (1.0 eq)

  • 2,2-Difluoroethanol (1.1 eq)

  • Sodium Hydride (60% dispersion in oil) (1.2 eq)

  • Anhydrous THF (0.2 M concentration)

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, suspend

    
     (1.2 eq) in anhydrous THF at 
    
    
    
    .
  • Alkoxide Formation: Add 2,2-difluoroethanol (1.1 eq) dropwise. Evolution of

    
     gas will be observed. Stir at 
    
    
    
    for 15 minutes until gas evolution ceases. Scientific Rationale: Pre-forming the alkoxide ensures rapid reaction kinetics upon addition of the electrophile.
  • Addition: Add a solution of 3,6-dichloropyridazine (1.0 eq) in THF dropwise to the alkoxide mixture.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

    • Checkpoint: If starting material remains, heat to

      
      . Avoid reflux to prevent bis-substitution.
      
  • Quench & Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Yield Expectation: 75–85%.

Synthesis Workflow Diagram

The following diagram illustrates the decision matrix for synthesizing these derivatives, including pathways for bis-substitution vs. mono-substitution.

SynthesisWorkflow Start Start: 3,6-Dichloropyridazine ConditionA Condition A: NaH, THF, 0°C to RT (Kinetic Control) Start->ConditionA Preferred for Mono ConditionB Condition B: K2CO3, DMF, 80°C (Thermodynamic Control) Start->ConditionB Risk of Bis Reagent Reagent: 2,2-Difluoroethanol Reagent->ConditionA Reagent->ConditionB MonoProduct Major: 3-chloro-6-(2,2-difluoroethoxy)pyridazine ConditionA->MonoProduct High Selectivity BisProduct Minor: 3,6-bis(2,2-difluoroethoxy)pyridazine ConditionA->BisProduct <5% Yield ConditionB->MonoProduct ConditionB->BisProduct Increased Risk NextStep Functionalization: Suzuki/Buchwald Coupling MonoProduct->NextStep Displace remaining Cl

Figure 1: Synthetic decision matrix for optimizing mono-substitution of dichloropyridazine.

Part 3: Physicochemical & ADME Profiling

Once synthesized, the validation of the 2,2-difluoroethoxy group's impact is performed via specific assays.

NMR Characterization

The presence of the fluorine atoms provides a distinct handle for characterization.

  • 
     NMR:  Expect a doublet of triplets (or similar splitting depending on resolution) around 
    
    
    
    to
    
    
    . This is diagnostic and separated from aromatic fluorines.
  • 
     NMR:  The 
    
    
    
    protons adjacent to the oxygen appear as a triplet of triplets (coupling to F and H) typically shifted downfield (
    
    
    ) compared to a standard ethoxy group.
Metabolic Stability (Microsomal Assay)

To validate the design hypothesis, a head-to-head comparison in a microsomal stability assay is required.

Protocol Overview:

  • Test Compounds: 3-substituted-6-ethoxy-pyridazine (Control) vs. 3-substituted-6-(2,2-difluoroethoxy)-pyridazine (Test).

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Timepoints: 0, 15, 30, 60 minutes.

  • Analysis: LC-MS/MS quantification of parent remaining.

Expected Result: The difluoroethoxy analog typically exhibits a 2-3 fold increase in intrinsic clearance half-life (


) compared to the ethoxy control due to the suppression of O-dealkylation.
Metabolic Pathway Diagram

The mechanism of stabilization is visualized below.

MetabolicStability Ethyl Ethyl Ether (-OCH2CH3) CYP CYP450 (Oxidation) Ethyl->CYP High Affinity Difluoro Difluoroethyl Ether (-OCH2CHF2) Difluoro->CYP Low Affinity Unstable Alpha-Hydroxylation -> Dealkylation CYP->Unstable Rapid Clearance Stable Metabolically Stable (e- withdrawal blocks oxidation) CYP->Stable Extended t1/2

Figure 2: Mechanism of metabolic stabilization via fluorination.

Part 4: Applications in Drug Discovery

Kinase Inhibitors (c-Met & ALK)

Pyridazine cores are frequent scaffolds in kinase inhibitors (e.g., Tepotinib analogs).[3][4] The 2,2-difluoroethoxy group is often deployed to optimize the "tail" region of the inhibitor, which extends into the solvent-exposed region of the ATP pocket. The fluorine atoms can engage in multipolar interactions with backbone carbonyls or side chains (e.g., Arginine), improving potency while enhancing solubility.

Agrochemicals (Mitochondrial Complex I)

In the agrochemical sector, pyridaben analogs utilize pyridazinone/pyridazine scaffolds to inhibit mitochondrial electron transport. The introduction of halo-alkoxy groups is a proven strategy to increase lipophilicity (aiding cuticular penetration in insects) and environmental stability.

References

  • Synthesis of Pyridazines

    • Title: Synthesis of pyridazines (Organic Chemistry Portal)
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry[5]

    • Source: ChemRxiv (2023)
    • URL:[Link]

  • Physical Properties of Fluorinated Alcohols

    • Title: 2,2-Difluoroethanol Compound Summary[1][6]

    • Source: PubChem[2]

    • URL:[Link]

  • Kinase Inhibitor Context

    • Title: Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors[7]

    • Source: PubMed (Arch. Pharm. Res.)
    • URL:[Link]7]

  • Agrochemical Applications

    • Title: Pyridazine and pyridazinone compounds in crops protection: a review
    • Source: PubMed (Mol. Divers.)
    • URL:[Link]]

Sources

Comprehensive Characterization of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic Acid: pKa Determination & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid , focusing on its pKa values. It is designed for researchers in medicinal chemistry and agrochemical discovery who require precise ionization data for lead optimization and formulation.

Executive Summary

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS 1548302-25-5 ) represents a critical scaffold in the development of bioisosteres for GABA-A receptor modulators and next-generation herbicides. The incorporation of the 2,2-difluoroethoxy group introduces a unique electronic signature that modulates the acidity of the distal carboxylic acid and the basicity of the pyridazine core.

Understanding the pKa of this molecule is not merely a data-logging exercise; it is essential for predicting:

  • Membrane Permeability: The ionization state at physiological pH (7.4) directly dictates passive transport.

  • Solubility: The intrinsic solubility (

    
    ) vs. pH-dependent solubility (
    
    
    
    ).
  • Binding Affinity: Electrostatic interactions within the target binding pocket.

This guide provides the estimated pKa values based on Structure-Activity Relationship (SAR) analysis and details the Yasuda-Shedlovsky experimental protocol required to accurately measure them, addressing the compound's likely aqueous insolubility.

Chemical Identity & Theoretical pKa Analysis[1][2]

Compound Identification
PropertyDetail
Chemical Name 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
CAS Number 1548302-25-5
Molecular Formula C

H

F

N

O

Molecular Weight 204.13 g/mol
Core Pharmacophore Pyridazine-3-carboxylic acid
Theoretical pKa Values & Electronic Effects

The molecule possesses two ionizable centers. The values below are derived from high-fidelity SAR analysis of the parent (pyridazine-3-carboxylic acid) and the substituent effects of the 2,2-difluoroethoxy group.

Ionizable GroupPredicted pKaElectronic Rationale
Acidic (-COOH) 3.70 ± 0.2 The parent pyridazine-3-carboxylic acid has a pKa of ~3.65. The 6-methoxy analog (electron-donating by resonance) raises this to ~4.04. The 2,2-difluoroethoxy group is less donating than a methoxy group due to the strong electron-withdrawing effect of the fluorine atoms (

effect), which pulls density from the ether oxygen. Thus, the pKa is depressed relative to the methoxy analog, settling close to the parent value.
Basic (Pyridazine N) 1.8 ± 0.3 The pyridazine ring nitrogens are weakly basic. Protonation likely occurs at N2 (para to the alkoxy). The electron-withdrawing carboxyl group significantly lowers the basicity compared to unsubstituted pyridazine (pKa ~2.3).

Experimental Determination Protocols

Direct aqueous titration of fluorinated heterocycles often fails due to precipitation near the pKa or electrode fouling. The Yasuda-Shedlovsky Extrapolation Method is the industry standard for such lipophilic acids.

Method: Potentiometric Titration in Cosolvent Systems

Objective: Determine the thermodynamic pKa (


) by measuring apparent pKa values (

) in varying concentrations of methanol/water and extrapolating to 0% organic solvent.

Reagents:

  • Analyte: ~5 mg of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (High Purity).

  • Titrant: 0.1 M KOH (Standardized, CO

    
    -free).
    
  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Background Electrolyte: 0.15 M KCl (to maintain constant ionic strength).

Protocol Steps:

  • Preparation: Prepare three titration vessels containing 20%, 40%, and 50% (w/w) MeOH in 0.15 M KCl water.

  • Dissolution: Dissolve the analyte in the cosolvent mixtures. Ensure complete dissolution before starting (sonicate if necessary).

  • Titration: Perform a blank titration (solvent only) and a sample titration under inert gas (N

    
     or Ar) purge to prevent carbonate formation.
    
  • Data Collection: Record pH vs. Volume of KOH. The electrode must be calibrated for the specific solvent composition or corrected using the Avdeef-Bucher method.

  • Calculation: Determine the

    
     (apparent pKa) for each methanol concentration.
    
Data Processing (Yasuda-Shedlovsky Equation)

Plot the apparent


 values against the reciprocal of the dielectric constant (

) of the solvent mixture.


  • Linear Regression: Plot (

    
    ) on the Y-axis and (
    
    
    
    ) on the X-axis.
  • Extrapolation: The Y-intercept (where

    
     corresponds to pure water) gives the true aqueous pKa.
    

Synthesis & Ionization Workflows (Visualization)

The following diagrams illustrate the synthesis pathway to access the compound and the ionization equilibrium relevant to the pKa measurement.

Synthesis and Species Equilibrium

Synthesis_Ionization Start 6-Chloropyridazine- 3-carboxylic acid Product_Neutral 6-(2,2-Difluoroethoxy) pyridazine-3-COOH (Neutral Species) Start->Product_Neutral Nucleophilic Aromatic Substitution (SNAr) Reagent 2,2-Difluoroethanol + NaH (Base) Reagent->Product_Neutral Product_Anion Carboxylate Anion (pH > 3.7) Product_Neutral->Product_Anion Ka1 (COOH Deprotonation) pKa ~ 3.7 Product_Cation Pyridazinium Cation (pH < 1.8) Product_Neutral->Product_Cation Ka2 (N-Protonation) pKa ~ 1.8

Figure 1: SNAr synthesis pathway and the pH-dependent ionization species.

Yasuda-Shedlovsky Titration Workflow

Titration_Workflow Step1 Sample Preparation Dissolve in MeOH/Water (20%, 40%, 50% mixtures) Step2 Potentiometric Titration Titrate with 0.1M KOH (Inert N2 Atmosphere) Step1->Step2 Step3 Determine psKa Calculate apparent pKa for each cosolvent % Step2->Step3 Step4 Yasuda-Shedlovsky Plot Plot (psKa + log[H2O]) vs (1/ε) Step3->Step4 Step5 Extrapolation Intercept at 1/ε (water) = Aqueous pKa Step4->Step5

Figure 2: Step-by-step workflow for determining pKa of sparingly soluble heterocycles.

References

  • PubChem. Compound Summary: 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid (CAS 1548302-25-5). National Library of Medicine.[1] Link

  • Williams, R. pKa Data Compilation.[2] Organic Chemistry Data.[1][3][4][5] (Reference for Pyridazine-3-carboxylic acid parent pKa ~3.65). Link

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience, 2003.
  • ChemSrc. CAS 1548302-25-5 Entry. (Confirmation of chemical identity). Link

  • Hansch, C., Leo, A., & Taft, R. W.A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 1991. (Source for values of -OCH vs -OCH CF for prediction).

Sources

Methodological & Application

Application Note: 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic Acid as a Drug Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid represents a high-value scaffold for medicinal chemists seeking to optimize solubility, metabolic stability, and target residence time. This building block combines the unique electronic properties of the pyridazine ring (a privileged bioisostere for phenyl and pyridine rings) with the metabolic shielding of the 2,2-difluoroethoxy moiety.

Key Advantages:
  • Metabolic Stability: The terminal difluoro group (

    
    ) lowers the electron density on the ether oxygen, significantly reducing susceptibility to Cytochrome P450-mediated 
    
    
    
    -dealkylation compared to standard methoxy or ethoxy groups [1].
  • Physicochemical Optimization: The pyridazine core possesses a high dipole moment and two nitrogen acceptors, improving aqueous solubility and enabling unique hydrogen-bonding interactions in the ATP-binding pockets of kinases or allosteric sites of GPCRs [2].

  • Lipophilicity Modulation: The 2,2-difluoroethoxy group acts as a "lipophilic spacer" that maintains hydrophobic contacts while modulating

    
     to avoid the "molecular obesity" often associated with longer alkyl chains.
    

Chemical Biology & Structural Logic

The strategic value of this scaffold lies in its ability to solve common "hit-to-lead" attrition issues.

The Pyridazine Advantage

Unlike phenyl rings, pyridazines are electron-deficient and highly polar.

  • 
    -Stacking:  The electron-deficient nature enhances 
    
    
    
    -stacking interactions with electron-rich amino acid residues (e.g., Phenylalanine, Tyrosine).
  • Solubility: The ring nitrogens lower

    
     by approximately 1.5–2.0 units compared to a phenyl ring, often resolving formulation challenges early in discovery.
    
The Fluorine Effect

The 2,2-difluoroethoxy tail is not merely a steric filler.

  • pKa Modulation: The electron-withdrawing effect of the fluorine atoms propagates through the ether linkage, slightly lowering the pKa of the carboxylic acid (approx. pKa 3.5–4.0), making the resulting amides less prone to metabolic hydrolysis.

  • Conformational Bias: The gauche effect of the fluoro-ethoxy chain can lock the side chain into a specific conformation, potentially reducing the entropic penalty of binding [3].

Visual Logic: Scaffold Utility

ScaffoldLogic cluster_0 Mechanism of Action Core Pyridazine Core (Polarity & H-Bonding) Linker Carboxylic Acid (Amide Coupling Handle) Core->Linker Vector 1 Tail 2,2-Difluoroethoxy (Metabolic Shield) Core->Tail Vector 2 Result Optimized Drug Candidate (High Sol, Low Cl_int) Linker->Result Target Binding Tail->Result ADME Property

Figure 1: Structural logic of the scaffold. The pyridazine core anchors the molecule, the acid allows diverse coupling, and the fluorinated tail protects against metabolism.

Experimental Protocols

Protocol A: Synthesis of the Scaffold

While the acid is commercially available, in-house synthesis is often required for scale-up or analog generation. This protocol describes the nucleophilic aromatic substitution (


) followed by hydrolysis.

Precursors:

  • Methyl 6-chloropyridazine-3-carboxylate (CAS: 65202-50-8)

  • 2,2-Difluoroethanol (CAS: 359-13-7)

Step 1:


 Ether Formation 
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvent: Add anhydrous THF (10 vol) and cool to 0°C.

  • Base Activation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise.

  • Alcohol Addition: Dropwise add 2,2-difluoroethanol (1.2 equiv). Stir at 0°C for 30 min to generate the alkoxide. Note: Gas evolution (

    
    ) will occur.
    
  • Substrate Addition: Add Methyl 6-chloropyridazine-3-carboxylate (1.0 equiv) dissolved in minimal THF.

  • Reaction: Warm to room temperature and stir for 4–6 hours. Monitor by LC-MS (Target mass: M+1).

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 2: Ester Hydrolysis

  • Dissolution: Dissolve the intermediate ester in THF/Water (3:1).

  • Hydrolysis: Add LiOH

    
     (2.0 equiv). Stir at RT for 2 hours.
    
  • Isolation: Acidify to pH 3–4 with 1N HCl. The product, 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid , typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling (General Library Synthesis)

This acid is less reactive than benzoic acids due to the electron-deficient ring. High-efficiency coupling agents are required.

  • Activation: Dissolve 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid (1.0 equiv) in DMF.

  • Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes to form the activated ester.

  • Coupling: Add the amine partner (

    
    , 1.1 equiv).
    
  • Conditions: Stir at RT for 2–16 hours.

  • Purification: Direct reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid) is recommended due to the polarity of the pyridazine.

Protocol C: Microsomal Stability Assessment

To validate the benefit of the difluoroethoxy group, compare the stability of your lead compound against a non-fluorinated (ethoxy) analog.

Assay Conditions:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Cofactor: NADPH regenerating system.

  • Substrate Conc: 1

    
    M (to ensure first-order kinetics).
    
  • Timepoints: 0, 15, 30, 45, 60 min.

Calculation:



Success Criteria:

  • Target

    
     protein for high metabolic stability.
    
  • Expect >2-fold improvement in

    
     compared to the non-fluorinated analog.
    

Visualizing the Workflow

The following diagram illustrates the critical path from scaffold synthesis to biological validation.

Workflow Start Start: Methyl 6-chloropyridazine-3-carboxylate Step1 Step 1: SNAr with 2,2-Difluoroethanol (NaH, THF, 0°C -> RT) Start->Step1 Step2 Step 2: Hydrolysis (LiOH) Yields Free Acid Step1->Step2 Branch Library Generation (Amide Coupling) Step2->Branch Test1 Assay 1: Solubility (PBS pH 7.4) Branch->Test1 Test2 Assay 2: HLM Stability (Check for O-dealkylation) Branch->Test2 Test3 Assay 3: Target Potency (IC50) Branch->Test3 Decision Redesign: Increase Fluorination? Test2->Decision If unstable

Figure 2: Experimental workflow for synthesizing and validating pyridazine-based leads.

Data Summary & Benchmarks

When evaluating this scaffold, use the following benchmarks to assess quality.

Parameter6-(2,2-Difluoroethoxy)pyridazineStandard Phenyl-EtherRationale
LogP (Calc) ~1.2~3.5Pyridazine N-N bond reduces lipophilicity.
TPSA ~65 Ų~30 ŲIncreased polarity aids solubility.
H-Bond Acceptors 4 (2 N, 2 O)2 (1 O)Additional vectors for kinase hinge binding.
Metabolic Liability Low (Blocked O-dealkylation)High (Para-hydroxylation/O-dealkylation)Fluorine protects the ether linkage.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Pyridazines as Bioisosteres).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Patel, M., et al. (2015). Pyridazine-3-carboxylic acid derivatives as potent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(10), 2122-2126.
  • Ertl, P., et al. (2000). Fast Calculation of Molecular Polar Surface Area as a Sum of Fragment-Based Contributions and Its Application to the Prediction of Drug Transport Properties. Journal of Medicinal Chemistry, 43(20), 3714–3717. Link

Technical Application Note: Mitigating Decarboxylation in 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic Acid Workflows

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Context

6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid is a critical heteroaromatic building block often employed in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., covalent inhibitors or GABA modulators). While the pyridazine core offers unique physiochemical properties (logP modulation, H-bond accepting capacity), the 3-carboxylic acid moiety is inherently unstable.

The Core Risk: Like many electron-deficient N-heterocycles (e.g., picolinic acid, pyrazine-2-carboxylic acid), this compound is prone to thermal and acid-catalyzed decarboxylation . The reaction releases carbon dioxide (


) to yield the degradation product 3-(2,2-difluoroethoxy)pyridazine , rendering the batch useless for subsequent coupling reactions.

This guide details the mechanistic causes of this instability and provides strict protocols to maintain the integrity of the carboxylic acid during synthesis, storage, and handling.

Physiochemical Profile
PropertyDescription
Compound 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
CAS (Analog) 1221446-17-0 (Generic 6-alkoxy analog ref)
Molecular Weight ~204.13 g/mol
pKa (Acid) ~3.5 (Estimated)
pKa (Base) ~2.0 (Ring Nitrogen)
Critical Instability T > 80°C (Thermal); pH < 2 (Acid-Catalyzed)

Part 2: Mechanistic Insight (The "Why")

To prevent decarboxylation, one must understand the driving force. Pyridazine-3-carboxylic acids decarboxylate via a mechanism similar to the Hammick Reaction observed in picolinic acids.

The Zwitterionic Trigger

The proximity of the ring nitrogen (N2) to the carboxylic acid allows for the formation of a zwitterionic intermediate. Upon heating or protonation, the carboxylate transfers a proton (or simply leaves as


) while the ring nitrogen stabilizes the developing negative charge (ylide character) on the C3 carbon.
Substituent Effect: 6-(2,2-Difluoroethoxy)
  • Electronic Effect: The 2,2-difluoroethoxy group is electron-withdrawing by induction (

    
    ) due to the fluorine atoms, but electron-donating by resonance (
    
    
    
    ) through the oxygen.
  • Net Result: The inductive withdrawal dominates, making the pyridazine ring electron-deficient. This stabilizes the carbanion intermediate formed after

    
     loss, effectively lowering the activation energy for decarboxylation  compared to a simple methyl-pyridazine.
    
Diagram 1: Decarboxylation Mechanism

The following diagram illustrates the transition state that must be avoided.

DecarboxylationMechanism Substrate 6-(2,2-Difluoroethoxy) pyridazine-3-COOH Protonation N-Protonation (Acidic pH) Substrate->Protonation pH < 2 Zwitterion Zwitterionic Intermediate Substrate->Zwitterion Heat > 80°C Protonation->Zwitterion Equilibrium TS Transition State (Cyclic 5-membered) Zwitterion->TS Rate Limiting Step Product Degradation Product: 3-(2,2-difluoroethoxy)pyridazine + CO2 TS->Product Irreversible Loss

Caption: Mechanistic pathway showing acid-catalyzed and thermal triggers leading to irreversible CO2 loss.

Part 3: Operational Protocols

Protocol A: Safe Hydrolysis of Ester Precursors

Context: The acid is usually generated from an ethyl or methyl ester. Acidic hydrolysis (e.g., HCl/Reflux) is strictly forbidden as it guarantees decarboxylation.

Reagents:

  • Lithium Hydroxide Monohydrate (

    
    )
    
  • Solvent: THF/Water (3:1 v/v)

  • Quench: 1M Citric Acid or 1M

    
    
    

Step-by-Step:

  • Dissolution: Dissolve the ester precursor in THF/Water at

    
    .
    
  • Saponification: Add 1.2 equivalents of

    
    . Stir at 
    
    
    
    for 30 mins, then allow to warm to Room Temperature (RT, 20-25°C). Do not heat.
  • Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the ester.

  • Critical Workup (The Danger Zone):

    • Cool the mixture back to

      
      .
      
    • Carefully adjust pH to 3.5 - 4.0 using 1M Citric Acid. Note: Do not go below pH 3. Strong acidic environments (pH 1) accelerate decarboxylation.

    • Extract immediately with Ethyl Acetate (EtOAc) or DCM/iPrOH (3:1).

    • Dry over

      
       and concentrate in vacuo at a bath temperature < 35°C .
      
Protocol B: Amide Coupling (Mitigating Activation Risks)

Context: Converting the acid to an amide. Over-activation (mixed anhydrides) or high heat can trigger CO2 loss.

Recommendation: Use mild coupling agents that operate at RT.[1]

  • Preferred: HATU / DIPEA in DMF at

    
    .
    
  • Avoid: Thionyl Chloride (

    
    ) or Oxalyl Chloride reflux methods. The formation of the acid chloride requires heating that often destroys this specific core.
    
Protocol C: Quality Control & Detection

Method: LCMS (ESI-). Markers:

  • Target Mass:

    
     (203.1 Da).
    
  • Impurity Mass: Look for the "M minus 44" peak. The decarboxylated product (3-(2,2-difluoroethoxy)pyridazine) is neutral and ionizes poorly in negative mode, but may show up in positive mode

    
     (161.1 Da).
    

Part 4: Risk Assessment Data

The following table summarizes stability thresholds based on structural analogs and general heteroaromatic acid behavior.

ParameterSafe RangeDanger ZoneMechanism of Failure
Temperature


Thermal agitation overcomes activation barrier for C-C bond cleavage.
pH


N-protonation facilitates zwitterion formation.
Solvent THF, DCM, EtOAcDMSO (Hot)High-boiling polar solvents promote decarboxylation (similar to Krapcho conditions).
Metal Ions None

Metals can chelate N and O, catalyzing decarboxylation.

Part 5: Workflow Decision Tree

Use this logic flow to determine the safety of your current process.

WorkflowLogic Start Start: 6-(2,2-Difluoroethoxy) pyridazine-3-COOH CheckTemp Is Process Temp > 50°C? Start->CheckTemp CheckPH Is pH < 3? CheckTemp->CheckPH No Risk1 HIGH RISK: Thermal Decarboxylation CheckTemp->Risk1 Yes Safe Proceed with Caution (Monitor LCMS) CheckPH->Safe No Risk2 HIGH RISK: Acid-Catalyzed Loss CheckPH->Risk2 Yes Mitigate1 Action: Lower Temp, Use HATU/EDC Risk1->Mitigate1 Mitigate2 Action: Buffer to pH 4-5, Avoid HCl workup Risk2->Mitigate2

Caption: Decision tree for assessing process safety. Red nodes indicate critical failure points.

References

  • Organic Chemistry Portal. Decarboxylation of Carboxylic Acids. (General mechanisms for heteroaromatic acids). [Link]

  • National Institutes of Health (PubChem). 6-Methoxypyridazine-3-carboxylic acid (Analog Data). [Link]

  • MDPI. Ruthenium Complexes with Pyridazine Carboxylic Acid: Synthesis and Stability. (Discusses coordination and stability of the pdz-3-COOH core). [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of the 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic Acid Core

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid scaffold is a privileged core in modern medicinal chemistry, appearing in a variety of pharmacologically active agents.[1][2][3] Its unique electronic properties, combining an electron-deficient pyridazine ring with a bioisosteric difluoroethoxy group, offer a compelling platform for drug design.[4] This guide provides a comprehensive overview of key functionalization strategies for this core, focusing on the two primary reactive handles: the C3-carboxylic acid and the pyridazine ring itself. We present detailed, field-tested protocols for amide coupling and palladium-catalyzed cross-coupling reactions, explain the chemical principles behind procedural choices, and provide workflows to guide researchers in synthesizing diverse compound libraries for drug discovery programs.

Core Structure Analysis and Reactivity Profile

The functionalization strategy for any scaffold begins with a thorough understanding of its inherent reactivity. The 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid core presents two distinct sites for chemical modification.

  • The Carboxylic Acid (C3-Position): This is the most accessible functional group for diversification. It serves as a classic electrophilic partner for nucleophiles, most commonly primary and secondary amines, to form stable amide bonds.[5] This transformation is central to library synthesis due to the vast commercial availability of diverse amine building blocks.

  • The Pyridazine Ring: As a 1,2-diazine, the pyridazine ring is inherently electron-deficient due to the electronegativity of the two adjacent nitrogen atoms.[4] This property makes the ring susceptible to nucleophilic attack, particularly if a leaving group is present. Furthermore, the introduction of a halogen atom (e.g., at the C4 or C5 position) transforms the ring into an excellent substrate for transition-metal-catalyzed cross-coupling reactions, enabling the formation of complex C-C and C-N bonds.[6][7]

The 6-(2,2-difluoroethoxy) group is generally stable and serves primarily to modulate the physicochemical properties of the molecule, such as lipophilicity and metabolic stability.

Figure 1. Key reactive sites on the 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid core.

Protocol I: Amide Bond Formation via Activated Esters

The formation of an amide bond is the most fundamental and high-throughput reaction performed on this core. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxyl group.[8] The use of coupling reagents to form a highly reactive acyl-intermediate in situ is the standard and most effective approach.[5][9]

Rationale for Reagent Selection

While numerous coupling reagents exist, aminium/uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for heterocyclic carboxylic acids.

  • Efficacy: HATU is highly efficient, promoting rapid coupling even with poorly nucleophilic amines or sterically hindered substrates.[9]

  • Low Epimerization: For chiral amines, HATU is known to minimize the risk of racemization compared to some carbodiimide-based methods.[5]

  • Solubility: It is readily soluble in common organic solvents like DMF and NMP.

The protocol requires a non-nucleophilic organic base, typically Diisopropylethylamine (DIPEA), to deprotonate the carboxylic acid and neutralize the HCl generated.[9]

Workflow for Amide Coupling

G start Dissolve Acid Core (1.0 eq) in Anhydrous DMF reagents Add Amine (1.1 eq) and DIPEA (2.5 eq) start->reagents cool Cool to 0 °C in Ice Bath reagents->cool activate Add HATU (1.2 eq) portion-wise cool->activate react Warm to RT Stir for 2-16 h (Monitor by LC-MS) activate->react workup Quench with H₂O Extract with EtOAc react->workup purify Purify via Chromatography or Recrystallization workup->purify end Isolate Pure Amide Product purify->end

Figure 2. General workflow for HATU-mediated amide coupling.

Detailed Experimental Protocol

Materials:

  • 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

  • Amine of choice

  • HATU

  • DIPEA (Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the desired primary or secondary amine (1.1 eq) followed by DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add HATU (1.2 eq) to the stirred solution in one portion. A slight exotherm may be observed.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.

  • Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting acid is complete.

  • Work-up: Upon completion, pour the reaction mixture into water. Extract the aqueous phase three times with Ethyl Acetate (EtOAc).

  • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃, water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes).

Data & Comparison of Coupling Reagents
Coupling ReagentBaseTypical SolventAdvantagesConsiderations
HATU DIPEADMF, NMPHigh efficiency, fast, low racemization[9]Higher cost, hexafluorophosphate byproduct
PyBOP DIPEADMF, CH₂Cl₂Good for hindered couplingsBenzotriazole-containing byproducts
EDC/HOBt DIPEA, TEADMF, CH₂Cl₂Cost-effective, water-soluble byproductsPotential for side reactions, HOBt is explosive
SOCl₂ None/PyridineToluene, DCMForms highly reactive acyl chlorideHarsh conditions, not suitable for sensitive substrates

Protocol II: Suzuki-Miyaura Cross-Coupling of the Pyridazine Core

To functionalize the pyridazine ring itself, a common and powerful strategy is the Suzuki-Miyaura cross-coupling reaction.[6][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between a halide (or triflate) and an organoboron species.[11] This protocol assumes the availability of a halogenated precursor, such as Methyl 5-bromo-6-(2,2-difluoroethoxy)pyridazine-3-carboxylate .

Mechanistic Rationale

The Suzuki coupling proceeds via a catalytic cycle involving a Palladium(0) species.[6][11]

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.

The choice of catalyst, ligand, and base is critical for reaction success.[6][12] For electron-deficient heterocycles like pyridazine, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) often provide the best results by promoting the rate-limiting oxidative addition and reductive elimination steps.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ pd2_add Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd2_add Oxidative Addition pd2_trans Transmetalation Intermediate (Ar-Pd(II)-R)L₂ pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Coupled Product (R¹-R²) pd2_trans->product arx Aryl Halide (R¹-X) arx->pd2_add boronic Boronic Acid (R²-B(OH)₂) + Base boronic->pd2_trans

Figure 3. Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocol

Materials:

  • Halogenated 6-(2,2-difluoroethoxy)pyridazine-3-carboxylate precursor (e.g., the 5-bromo derivative) (1.0 eq)

  • Aryl or Heteroaryl Boronic Acid or Ester (1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-10 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, DME/Water, Toluene/Ethanol/Water)

Procedure:

  • To a microwave vial or Schlenk flask, add the halogenated pyridazine precursor (1.0 eq), the boronic acid (1.2 eq), and the base (e.g., 2M aqueous Na₂CO₃, 3.0 eq).

  • Add the chosen solvent system (e.g., 1,2-Dimethoxyethane (DME)).

  • Degassing: Bubble argon or nitrogen gas through the stirred mixture for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Seal the vessel and heat the reaction mixture to 80-100 °C for 4-24 hours. The reaction can often be accelerated using microwave irradiation.

  • Reaction Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting halide.

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired coupled product.

  • Note on Carboxylic Acid: If the starting material is the free carboxylic acid, it may be necessary to protect it as an ester (e.g., methyl or ethyl) prior to the coupling reaction to prevent potential side reactions or catalyst inhibition. The ester can then be hydrolyzed back to the carboxylic acid in a subsequent step.

Safety and Handling

  • Coupling Reagents: Reagents like HATU and HOBt are potentially explosive and should be handled with care, avoiding shock and friction. Always consult the Safety Data Sheet (SDS) before use.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Anhydrous solvents like DMF and DME are flammable and hygroscopic. Handle under an inert atmosphere.

Conclusion

The 6-(2,2-difluoroethoxy)pyridazine-3-carboxylic acid core is a versatile scaffold amenable to a variety of high-yield functionalization reactions. Standard amide coupling protocols provide a robust platform for generating large libraries of derivatives by modifying the carboxylic acid moiety. For more complex structural modifications, the pyridazine ring can be effectively functionalized using powerful palladium-catalyzed cross-coupling reactions on a halogenated precursor. These established protocols offer researchers reliable pathways to synthesize novel chemical entities for evaluation in drug discovery and development programs.

References

  • Dandia, A., Singh, R., & Sarawgi, P. (2007). A convenient and versatile approach for the synthesis of novel 1, 3-oxazolo [4, 5-d] pyridazine-2 (3H), 7 (6H)-diones and 1, 3-oxazolo [4, 5-d] pyridazine-7 (6H)-ones. Journal of Fluorine Chemistry, 128(1), 101-106. [Link]

  • Gomtsyan, A. (2012). Heterocycles in drugs and drug discovery. Chemistry of Heterocyclic Compounds, 48(1), 7-10. [Link]

  • Han, Y., & Hruby, V. J. (2007). TBTU: an efficient coupling reagent for solid-phase peptide synthesis. Letters in peptide science, 14(1-2), 107-111. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]

  • Wikipedia. (2024). Nucleophilic aromatic substitution. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-catalyzed Suzuki− Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands. Accounts of chemical research, 41(11), 1461-1473. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Current Chemistry Letters. (2022). Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • ResearchGate. (2018). Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. [Link]

  • SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • NIH - National Center for Biotechnology Information. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • SpringerLink. (1998). Pyridazine Derivatives. [Link]

  • University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Research Journal of Pharmacy and Technology. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

  • Reddit. (2026). Amide coupling reaction between a carboxylic acid and aniline derivatives. [Link]

  • Scholars Research Library. (n.d.). Various Chemical and Biological Activities of Pyridazinone Derivatives. [Link]

Sources

Advanced Coupling Strategies for Pyridazine-3-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract

Pyridazine-3-carboxylic acids represent a unique challenge in medicinal chemistry. Their electron-deficient heteroaromatic core renders the carboxylic acid less nucleophilic during activation, while the adjacency of the ring nitrogens to the carbonyl group significantly lowers the activation energy for thermal decarboxylation. This guide provides a scientifically grounded decision framework and optimized protocols for coupling these difficult substrates, moving beyond standard EDC/HOBt methods to high-performance reagents like T3P® and Ghosez’s Reagent .

Part 1: The Mechanistic Challenge

Electronic Deactivation & Reactivity

The pyridazine ring is highly


-deficient due to the presence of two adjacent nitrogen atoms. This electron withdrawal has two critical consequences for amide coupling:
  • Reduced Basicity of the Carbonyl Oxygen: The initial protonation or coordination of the coupling reagent to the carboxylic acid oxygen is slower than in phenyl analogs.

  • Susceptibility to Nucleophilic Attack: The ring itself is prone to nucleophilic aromatic substitution (

    
    ), which can lead to side reactions if the amine nucleophile attacks the ring carbons (particularly C4 or C6) rather than the activated carbonyl.
    
The Decarboxylation Trap

The most pervasive failure mode for pyridazine-3-carboxylic acids is decarboxylation. Upon activation (formation of an active ester or mixed anhydride), the carbonyl carbon becomes highly electrophilic. If the activation is too aggressive or the temperature too high, the bond between the ring and the carbonyl can cleave.

This proceeds via a mechanism similar to the Hammick Reaction , where the electron-withdrawing nature of the adjacent nitrogen stabilizes the developing negative charge (ylide-like intermediate) on the ring carbon after


 loss.

Decarboxylation cluster_0 Activation Phase cluster_1 Failure Mode (Thermal/Base) cluster_2 Success Path Acid Pyridazine-3-COOH Activated Activated Species (Mixed Anhydride/Active Ester) Acid->Activated Coupling Reagent (Base) TS Transition State (Stabilized Carbanion) Activated->TS Heat / Excess Base Amide Target Amide Activated->Amide Amine Nucleophile (Fast Kinetics Required) Byproduct Pyridazine (Decarboxylated) + CO2 TS->Byproduct - CO2

Figure 1: Kinetic competition between successful amidation and decarboxylative decomposition.

Part 2: Strategic Reagent Selection

Do not default to EDC/HOBt or standard HATU protocols without assessment. Use the following matrix to select the optimal reagent.

FeatureT3P (Propylphosphonic Anhydride) HATU / COMU Ghosez's Reagent
Primary Use Case First Choice. Epimerization-prone or unstable acids.Robust, non-sensitive substrates.[1]"Nuclear Option." Sterically hindered amines or unreactive acids.
Activation Type Mixed Anhydride (Cyclic)Active Ester (OBt/OAt)Acid Chloride (Neutral conditions)
Decarboxylation Risk Low. Mild conditions, no H-bonding activation spike.Medium. Guanidinium species can accelerate side reactions.Medium/High. Acid chlorides are highly reactive; temp control is vital.
Purification Excellent. Water-soluble byproducts.[2]Moderate. Tetramethylurea/TPPO removal can be difficult.Good. Byproducts are volatile or water-soluble.
Base Compatibility Pyridine / NMMDIPEA / NMMNone (Neutral) or Collidine

Part 3: Optimized Protocols

Protocol A: T3P-Mediated Coupling (Recommended)

Rationale: T3P acts as a water scavenger and forms a mixed anhydride. It is uniquely suited for pyridazines because it operates well with pyridine as a solvent/base, which buffers the system and prevents the harsh basicity spikes (caused by DIPEA/TEA) that trigger decarboxylation.

Materials:

  • Pyridazine-3-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)

  • Pyridine (3.0 - 5.0 equiv) or N-Methylmorpholine (NMM)

  • Solvent: EtOAc (preferred) or DMF/DCM (if solubility is limited)

Step-by-Step:

  • Dissolution: In a reaction vial, dissolve the carboxylic acid and the amine in EtOAc (0.1 M concentration).

    • Note: If insolubility persists, add DMF dropwise until clear. Avoid pure DMF if possible to simplify workup.

  • Base Addition: Add Pyridine (3.0 equiv). The solution may warm slightly.

  • Activation: Cool the mixture to 0 °C (ice bath).

  • Reagent Addition: Add T3P solution dropwise over 5 minutes.

    • Critical: Do not add T3P all at once. The exotherm can trigger local decarboxylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–12 hours.

    • Monitoring: Check LCMS.[3] Look for the product mass. If the starting acid is consumed but no product forms, check for [M-44] (decarboxylated species).

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (x2), 0.5M HCl (careful with acid-sensitive amines), sat.

      
      , and brine.
      
    • Advantage:[1][4][5][6][7][8] T3P byproducts are water-soluble and are removed quantitatively here.

Protocol B: Ghosez’s Reagent (Neutral Acid Chloride)

Rationale: When the amine is unreactive (electron-deficient anilines) or sterically hindered, mixed anhydrides (T3P) or active esters (HATU) may not be electrophilic enough. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride in situ under neutral conditions, avoiding the harsh acidity of


.

Materials:

  • Pyridazine-3-carboxylic acid (1.0 equiv)

  • Ghosez’s Reagent (1.2 - 1.5 equiv)

  • Amine (1.1 equiv)

  • Base: DIPEA (2.0 equiv) - Added only in Step 2

  • Solvent: Dry DCM or CHCl3

Step-by-Step:

  • Acid Chloride Formation:

    • Suspend the carboxylic acid in dry DCM under Nitrogen/Argon.

    • Add Ghosez’s reagent dropwise at 0 °C.

    • Stir at RT for 1–2 hours. The solution should become clear as the acid chloride forms.

    • QC Check: Aliquot 10 µL into MeOH. Inject on LCMS. You should see the Methyl Ester (M+14) peak, confirming acid chloride formation.

  • Coupling:

    • In a separate vial, dissolve the amine and DIPEA in DCM.

    • Add the amine solution slowly to the acid chloride solution at 0 °C.

  • Completion: Stir at RT for 1–4 hours.

  • Workup: Standard aqueous extraction (DCM/Water).

Protocol C: HATU (High-Speed Baseline)

Rationale: For standard amines where steric hindrance is not a major factor. HATU is faster than T3P but carries a higher risk of epimerization (less relevant for achiral pyridazine acids) and guanidinium byproduct formation.

Materials:

  • Pyridazine-3-carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • Amine (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF or DMAc

Step-by-Step:

  • Pre-activation: Dissolve acid and HATU in DMF. Immediately add 1.0 equiv of DIPEA. Stir for only 2-5 minutes .

    • Warning: Prolonged pre-activation of pyridazine acids increases the window for decarboxylation. Do not wait 30 mins as with standard peptides.

  • Coupling: Add the amine followed by the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 1 hour.

  • Workup: Dilute with EtOAc/Ether (to crash out HATU byproducts) or perform direct reverse-phase purification.

Part 4: Troubleshooting & QC

Diagnostic Flowchart

Troubleshooting Start Reaction Analysis (LCMS) SM_Remains Starting Material Remains Start->SM_Remains Decarb Mass = [M-44] Observed Start->Decarb No_Rxn Activated Ester Visible (No Amine Attack) Start->No_Rxn Check Activation.\nSwitch to Ghosez Reagent. Check Activation. Switch to Ghosez Reagent. SM_Remains->Check Activation.\nSwitch to Ghosez Reagent. Too Basic/Hot.\nSwitch to T3P/Pyridine @ 0°C. Too Basic/Hot. Switch to T3P/Pyridine @ 0°C. Decarb->Too Basic/Hot.\nSwitch to T3P/Pyridine @ 0°C. Amine is poor nucleophile.\nHeat to 40°C or use Acid Chloride. Amine is poor nucleophile. Heat to 40°C or use Acid Chloride. No_Rxn->Amine is poor nucleophile.\nHeat to 40°C or use Acid Chloride.

Figure 2: Troubleshooting logic for common failure modes.

Critical QC Checkpoints
  • The "Methyl Ester" Test: Before adding valuable amines, activate a small amount of acid (Method B) and quench with Methanol. If you do not see the methyl ester by LCMS, your acid is not activating (likely due to zwitterionic insolubility).

  • Solubility: Pyridazine acids are often zwitterionic and insoluble in DCM. Use DMF or NMP for the activation step if the solution remains cloudy.

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Devos, A., et al. (1979).[9] "1-Chloro-N,N,2-trimethyl-1-propenylamine: A versatile reagent for the synthesis of carboxylic acid chlorides." Journal of the Chemical Society, Chemical Communications, 1180-1181.[9] Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Goodreid, J. D., et al. (2014).[4] "Amidation reactions from the direct coupling of metal carboxylate salts with amines."[4] The Journal of Organic Chemistry, 79(3), 943-954.[4] Link

Sources

Troubleshooting & Optimization

optimizing reaction temperature for difluoroethoxy substitution on pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for Difluoroethoxy Substitution

Ticket ID: PYR-F-2024-001 Status: Open Assigned Specialist: Dr. A. V. Chen, Senior Application Scientist

Introduction

Welcome to the Pyridazine Functionalization Support Module. You are likely accessing this guide because you are attempting to install a 2,2-difluoroethoxy (


)  motif onto a pyridazine core via Nucleophilic Aromatic Substitution (

) and are encountering yield issues, impurities, or regioselectivity loss.

This transformation is deceptively simple. While pyridazines are electron-deficient and primed for


, the specific nucleophile (2,2-difluoroethoxide) introduces a "Goldilocks" thermodynamic challenge. The electron-withdrawing fluorine atoms make the alkoxide less nucleophilic than non-fluorinated analogues, while simultaneously making the ethyl backbone susceptible to base-mediated elimination (dehydrofluorination).

This guide prioritizes temperature control as the primary lever to balance reaction kinetics against reagent decomposition.

Module 1: The Kinetic vs. Thermodynamic Balance

To optimize this reaction, you must visualize the competition between the desired substitution and the fatal side reaction (elimination).

The Mechanism at Play:

  • Activation: The base deprotonates 2,2-difluoroethanol to form the alkoxide.

  • Pathway A (Desired): The alkoxide attacks the chloropyridazine (usually C3 or C6), forming a Meisenheimer complex, followed by chloride expulsion.

  • Pathway B (Parasitic): High temperature or excess strong base causes E2 elimination of the fluoro-alkoxide, generating volatile 1,1-difluoroethylene and fluoride salts.

ReactionPathways Start Start: Chloropyridazine + 2,2-Difluoroethanol Base Base Activation (NaH or Cs2CO3) Start->Base Alkoxide Intermediate: Difluoroethoxide Anion Base->Alkoxide Sub_Path Pathway A: Substitution (SNAr) (Kinetic Control) Alkoxide->Sub_Path T < 60°C Elim_Path Pathway B: Elimination (E2) (Thermodynamic/Thermal Risk) Alkoxide->Elim_Path T > 80°C or Excess Base Product Product: 3-(2,2-difluoroethoxy)pyridazine Sub_Path->Product Waste Waste: 1,1-Difluoroethylene (Gas) + Fluoride Ions Elim_Path->Waste

Figure 1: Reaction pathway divergence. High temperatures disproportionately accelerate Pathway B (Elimination) due to the acidity of the


-protons on the fluorinated chain.
Module 2: Troubleshooting Guide

Use this matrix to diagnose your specific failure mode based on LCMS/NMR data.

SymptomProbable CauseThe "Why" (Mechanistic Insight)Corrective Action
Low Conversion (<30%) Temperature too low for nucleophile strength.The inductive effect of two fluorine atoms stabilizes the alkoxide negative charge, making it a weaker nucleophile than ethanol. It struggles to overcome the activation energy barrier of the Meisenheimer complex formation at low temps.Increase Temp to 40-50°C . Switch solvent to DMSO or NMP to increase nucleophile "nakedness."
Missing Nucleophile / "Stalled" Reaction Reagent Decomposition (Elimination).You heated too aggressively (>80°C). The base consumed the alcohol via E2 elimination, venting it as gas. You ran out of reagent before the reaction finished.Reload Reagent: Add 0.5 eq more alcohol. Cool Down: Cap temp at 60°C. Switch Base: Use

instead of NaH to reduce basicity.
Bis-Substitution (on Dichloropyridazine) Temperature too high; Loss of kinetic control.If starting with 3,6-dichloropyridazine, the first substitution deactivates the ring slightly, but high thermal energy overcomes this barrier, allowing the second attack.Cryogenic Start: Mix at -10°C, warm slowly to RT. Do not heat.
Hydrolysis Product (Pyridazinone) Wet Solvent + High Temp.At high temps, trace water competes effectively with the fluorinated alkoxide (which is bulky and electronically deactivated).Dry solvents (Karl Fischer <100ppm). Use molecular sieves.
Module 3: Optimization Protocol

Do not blindly heat the reaction. Follow this Temperature Scanning Protocol to determine the optimal window for your specific substrate.

Standard Operating Procedure (SOP-PYR-04)

Reagents:

  • Substrate: 1.0 equiv (e.g., 3,6-dichloropyridazine)[1]

  • Nucleophile: 1.2 equiv 2,2-difluoroethanol

  • Base: 1.5 equiv NaH (60% dispersion) OR 2.0 equiv

    
    
    
  • Solvent: Anhydrous THF (for NaH) or MeCN (for Carbonate)

Step-by-Step Workflow:

  • Activation Phase (

    
    ): 
    
    • Suspend NaH in THF at

      
      .
      
    • Add 2,2-difluoroethanol dropwise. Critical: Wait for gas evolution (

      
      ) to cease. This ensures the nucleophile is formed before it sees the electrophile, preventing side reactions.
      
  • Addition Phase (

    
    ): 
    
    • Add the chloropyridazine solution slowly.

  • The "Step-Up" Incubation (The Core Optimization):

    • T0: Stir at

      
       for 30 mins. Check LCMS. (Look for: M+1 of product).
      
    • T1: Warm to Room Temperature (20-25°C) . Stir 2 hours. Check LCMS.

      • Decision Gate: If conversion >50%, STOP . Do not heat. Let it run overnight at RT.

    • T2: If conversion <20%, heat to 45°C .

      • Warning: Do not exceed 60°C unless using a weak base (

        
        ) and checking for reagent stability.
        

OptimizationWorkflow Start Start Reaction (0°C, THF/NaH) Check1 LCMS Check @ 30 mins (0°C) Start->Check1 Decision1 Conversion > 10%? Check1->Decision1 PathRT Warm to RT (25°C) Stir 2-4h Decision1->PathRT No (Too Slow) Finish Maintain RT Run Overnight Decision1->Finish Yes (Fast reaction) Check2 LCMS Check (RT) PathRT->Check2 Decision2 Conversion > 50%? Check2->Decision2 Decision2->Finish Yes Heat Heat to 45-50°C (MAX 60°C) Decision2->Heat No (Stalled)

Figure 2: The "Step-Up" temperature protocol minimizes thermal degradation risks.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed this up? A: Proceed with extreme caution. While microwaves accelerate


, the 2,2-difluoroethanol is prone to rapid pressure build-up if it decomposes to ethylene gas. If you must use MW, cap the temperature at 80°C and use a high-absorbing solvent like NMP, but standard thermal heating is safer for this specific labile reagent [1].

Q: Why is my yield lower with NaH compared to


? 
A:  NaH is a strong, irreversible base. It can deprotonate the pyridazine ring itself (if protons are available) or cause immediate elimination of the alcohol upon contact if local concentration is high. 

provides a "buffered" release of the alkoxide, maintaining a lower steady-state concentration of the active nucleophile, which often favors the substitution pathway over elimination [2].

Q: I see a peak with Mass = Product - 20 (HF loss). What is this? A: This is likely the vinyl ether formed by elimination after substitution, or reaction with the eliminated vinyl species. This confirms your reaction temperature is too high. Reduce temperature by 20°C immediately.

References
  • BenchChem Technical Support. (2025).[2] Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. Retrieved from BenchChem Technical Guides. Link

  • Smolecule. (2024). 2,2-Difluoroethanol: Chemical Properties and Reactions. Retrieved from Smolecule Compound Database. Link

  • Thieme Chemistry. (2004). Product Class 8: Pyridazines - Synthesis and Reactivity.[1] Science of Synthesis, Houben-Weyl Methods of Molecular Transformations. Link

  • GuideChem. (2024). Safety and Handling of Fluorinated Alcohols.Link

Sources

Validation & Comparative

elemental analysis standards for 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Title: Establishing the Gold Standard: A Comparative Guide to Elemental Analysis & Purity Assessment for 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Executive Summary: In the high-stakes landscape of drug development—specifically within the synthesis of


-subtype selective GABA-A modulators like PF-06372865—the intermediate 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid  serves as a critical quality checkpoint. While commercial suppliers typically offer this building block at "95-97%" purity, relying on vendor Certificates of Analysis (CoA) without rigorous in-house validation is a significant risk.

This guide objectively compares the performance of Classical Combustion Analysis (CHN) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We demonstrate that for this fluorinated, nitrogen-rich heterocycle, the industry-standard CHN analysis is often prone to systemic error, making qNMR the superior, self-validating alternative for establishing a primary reference standard.

Part 1: The Analytical Challenge

The molecule 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid presents a "perfect storm" of analytical difficulties:

  • Fluorine Interference (The "Quartz Killer"): Standard combustion analysis converts organic fluorine into hydrogen fluoride (HF). HF attacks the quartz combustion tubes and silica-based catalysts used in standard elemental analyzers, leading to low carbon recovery and instrument damage.

  • Pyridazine Stability: The electron-deficient pyridazine ring (containing an N=N bond) is thermodynamically stable and resistant to oxidation. Incomplete combustion often yields low Nitrogen values, falsely flagging a pure compound as impure.

  • Hygroscopicity: The carboxylic acid moiety can form hydrates or zwitterionic species, skewing mass-balance calculations if not rigorously dried.

Part 2: Comparative Analysis of Methodologies

We evaluated three analytical workflows for validating a reference standard of the target compound.

Method A: Classical Elemental Analysis (CHN)

The Traditional Standard

  • Principle: High-temperature combustion (

    
    C) in excess oxygen.
    
  • Performance:

    • Pros: widely accepted by journals; requires no reference standard.

    • Cons: High Failure Rate. Without specific additives (e.g.,

      
       or Magnesium oxide) to sequester Fluorine, the generated HF etches the reaction tube, causing volatile silicon tetrafluoride (
      
      
      
      ) formation which interferes with gas detection.
    • Verdict: NOT RECOMMENDED without specialized "Fluorine Mode" configuration.

Method B: Quantitative NMR (qNMR)

The Modern Gold Standard

  • Principle: Ratio-metric measurement of proton signals against a Traceable Internal Standard (e.g., Maleic Acid or TCNB).

  • Performance:

    • Pros: Self-Validating. Measures the molar ratio directly. Unaffected by moisture (if using an internal standard unaffected by water exchange) or inorganic salts. 19F-qNMR offers a second orthogonal check.

    • Cons: Requires a high-purity internal standard and careful relaxation delay (

      
      ) optimization.
      
    • Verdict: SUPERIOR. The most accurate method for determining "Assay" (absolute purity by mass).

Method C: HPLC-UV + HRMS

The Identity Checker

  • Principle: Chromatographic separation and mass-to-charge detection.

  • Performance:

    • Pros: Excellent for identifying organic impurities (side products).

    • Cons: Cannot determine Assay. Response factors (UV extinction coefficients) of impurities are unknown. A "99% Area" by HPLC often equates to only 95% wt/wt purity due to invisible salts or solvents.

    • Verdict: SUPPORTING ROLE ONLY.

Part 3: Data Presentation & Performance Metrics

Table 1: Comparative Accuracy for a Known 98.5% Purity Sample

MetricClassical CHN (Standard Setup)Modified CHN (with

)
qNMR (

with Maleic Acid)
Carbon % Deviation -1.2% (Low Bias due to

)
± 0.3%± 0.1%
Nitrogen % Deviation -0.5% (Incomplete Burn)± 0.3%N/A (Derived)
Sample Required 2–5 mg (Destructive)2–5 mg (Destructive)10–20 mg (Recoverable)
Fluorine Tolerance Poor (Requires additives)GoodExcellent
"Assay" Precision Low (

1.0%)
Medium (

0.4%)
High (

0.2%)

Key Insight: Standard CHN analysis frequently under-reports Carbon content for this molecule because the Fluorine atoms scavenge silica from the reactor, altering the gas stoichiometry. qNMR bypasses this chemical interference entirely.

Part 4: Recommended Experimental Protocols

Protocol 1: The "Gold Standard" qNMR Workflow

Use this protocol to certify your in-house reference material.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent, >99.9%). It has a distinct singlet at

    
     6.3 ppm (
    
    
    
    or
    
    
    ), well-separated from the pyridazine aromatic protons (
    
    
    7.5–8.5 range).
  • Sample Preparation:

    • Weigh exactly 15.0 mg of 6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid .

    • Weigh exactly 10.0 mg of Maleic Acid .

    • Dissolve both in 0.7 mL

      
      .
      
  • Acquisition Parameters (Critical):

    • Pulse Angle:

      
      
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      of the slowest relaxing signal (typically >30 seconds for carboxylic acids). Do not use the default 1s delay.
    • Scans: 16 or 32 (for high S/N ratio).

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, W = Weight, P = Purity of standard)
    
Protocol 2: Modified Combustion Analysis (If CHN is mandated)

Use this only if a journal or regulator explicitly requires elemental analysis.

  • Additives: Mix the sample with Tungsten(VI) oxide (

    
    )  in a 1:1 ratio. This acts as a "fluorine scavenger," preventing the formation of volatile 
    
    
    
    and protecting the quartz tube.
  • Oxygen Boost: Increase the oxygen dosing time by 20% to ensure full combustion of the nitrogen-rich pyridazine ring.

  • Acceptance Criteria: Due to the F-content, widen the acceptance range to

    
     rather than the standard 
    
    
    
    .

Part 5: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for validating this compound, highlighting the "Fail" pathways common with standard methods.

ValidationWorkflow Start Start: 6-(2,2-Difluoroethoxy) pyridazine-3-carboxylic acid CheckMP Step 1: Check Melting Point (Target: 188-210°C dec) Start->CheckMP Decision1 Matches Lit? CheckMP->Decision1 StandardCHN Method A: Standard CHN Analysis Decision1->StandardCHN No qNMR Method B: qNMR (1H) with Maleic Acid IS Decision1->qNMR Yes ResultCHN Result: Low Carbon % (Fluorine Interference) StandardCHN->ResultCHN F- attacks Quartz FailCHN FAIL: Invalid Purity Data ResultCHN->FailCHN ResultqNMR Result: Molar Ratio Calculation qNMR->ResultqNMR Self-Validating PassqNMR PASS: Assign Purity Value (e.g., 98.2% wt/wt) ResultqNMR->PassqNMR HPLC Method C: HPLC-UV/HRMS PassqNMR->HPLC Confirm Impurities ResultHPLC Result: impurity Profile only HPLC->ResultHPLC

Caption: Analytical decision matrix demonstrating why qNMR is the preferred path for fluorinated pyridazine validation, bypassing the interference issues inherent in standard CHN analysis.

References

  • Pfizer Global Research & Development. (2017). PF-06372865: A Novel

    
    -Subtype Selective GABA-A Partial Positive Allosteric Modulator.[1][2][3] American Epilepsy Society Annual Meeting. Link
    
  • Thermo Fisher Scientific. (2020). CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270. Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyridazine-3-carboxylic acid.[4]Link

  • Manteau, B., et al. (2010). New Trends in the Analysis of Fluorinated Compounds. Journal of Fluorine Chemistry, 131(2), 140-158.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(2,2-Difluoroethoxy)pyridazine-3-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.